molecular formula C13H23F3 B14222874 3-Methyl-3-(trifluoromethyl)undec-1-ene CAS No. 821799-48-8

3-Methyl-3-(trifluoromethyl)undec-1-ene

Cat. No.: B14222874
CAS No.: 821799-48-8
M. Wt: 236.32 g/mol
InChI Key: QVBQRSXWJRDNPT-UHFFFAOYSA-N
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Description

3-Methyl-3-(trifluoromethyl)undec-1-ene is a high-purity organic compound offered for research and development purposes. This molecule features a terminal alkene group and a strategically positioned trifluoromethyl (CF3) group, making it a valuable building block in organic synthesis. The incorporation of the trifluoromethyl group is a cornerstone strategy in modern medicinal chemistry and agrochemical design. This moiety is known to significantly alter the properties of a molecule, enhancing its metabolic stability, lipophilicity, and binding affinity due to its strong electron-withdrawing nature and chemical inertness . This compound serves as a versatile intermediate for the synthesis of more complex molecules. Its applications span across various fields, including the development of pharmaceuticals, where the CF3 group is a key feature in many drugs , and the creation of advanced materials. Researchers can utilize this alkene in reactions such as halo-trifluoromethylation or hydroamination to introduce additional functional groups and create novel chemical entities . It is also a potential precursor for the development of novel analogs in insecticide research, similar to neonicotinoids . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

CAS No.

821799-48-8

Molecular Formula

C13H23F3

Molecular Weight

236.32 g/mol

IUPAC Name

3-methyl-3-(trifluoromethyl)undec-1-ene

InChI

InChI=1S/C13H23F3/c1-4-6-7-8-9-10-11-12(3,5-2)13(14,15)16/h5H,2,4,6-11H2,1,3H3

InChI Key

QVBQRSXWJRDNPT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C)(C=C)C(F)(F)F

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

Reaction Mechanism and Conditions

Palladium-catalyzed coupling is the most widely documented approach. This method involves reacting a brominated undecene precursor with a trifluoromethylating agent in the presence of a palladium complex. Key steps include:

  • Substrate Preparation : A brominated alkene (e.g., 3-bromo-undec-1-ene) serves as the starting material.
  • Catalyst System : Bis(dibenzalacetone)palladium (Pd(dba)₂) or palladium acetate (Pd(OAc)₂) with phosphine ligands (e.g., triphenylphosphine) enables efficient C–CF₃ bond formation.
  • Solvent and Base : Reactions occur in polar aprotic solvents (e.g., propylene carbonate) with triethylamine as a base to neutralize HBr byproducts.
Example Protocol (Adapted from US6420608B1):
  • Reactants : 3-Bromo-undec-1-ene (22.5 g, 100 mmol), butyl vinyl ether (20.0 g, 200 mmol).
  • Catalyst : Pd(dba)₂ (518 mg, 0.5 mmol) and triphenylphosphine (525 mg, 2 mmol).
  • Conditions : 110°C for 20 hours under argon.
  • Yield : 80% after extraction and distillation.

Advantages and Limitations

  • Advantages : High regioselectivity, compatibility with diverse substrates, and scalability.
  • Limitations : Requires expensive palladium catalysts and inert conditions. Side products like dibrominated alkanes may form if halogen exchange occurs.

Grignard Reagent-Based Synthesis

Reaction Workflow

Grignard reagents enable carbon–carbon bond formation between trifluoromethyl ketones and alkyl halides. The process involves:

  • Grignard Formation : Reacting magnesium with a halo-undecene (e.g., 3-chloro-undec-1-ene) in tetrahydrofuran (THF) to generate the organomagnesium intermediate.
  • Ketone Addition : Introducing a trifluoromethyl ketone (e.g., trifluoroacetophenone) to the Grignard reagent, followed by hydrolysis to yield the target alkene.
Example Protocol (Adapted from WO2021171301A1):
  • Grignard Preparation : 3-Chloro-undec-1-ene (50 g) with Mg turnings (5.8 g) in THF (150 mL) at 40–50°C.
  • Ketone Addition : Reaction with trifluoroacetophenone (28.3 g) in toluene at 0–10°C.
  • Yield : 78–85% after crystallization.

Key Considerations

  • Solvent Choice : Aromatic hydrocarbons (toluene, xylene) improve ketone solubility and reaction efficiency.
  • Impurity Control : Isomeric byproducts (e.g., para-substituted alkenes) are minimized using transition metal–ligand complexes (e.g., Fe(AcAc)₃).

Comparative Analysis of Methods

Parameter Palladium-Catalyzed Grignard-Based
Yield 75–85% 78–85%
Catalyst Cost High (Pd complexes) Low (Mg, Fe catalysts)
Reaction Time 12–24 hours 4–8 hours
Byproducts Halogenated alkanes Isomeric alkenes
Scalability Industrial-scale feasible Limited by Grignard stability

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-(trifluoromethyl)undec-1-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the compound into different saturated derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3-Methyl-3-(trifluoromethyl)undec-1-ene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be utilized in the study of biological processes involving fluorinated compounds.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Methyl-3-(trifluoromethyl)undec-1-ene involves its interaction with molecular targets through the trifluoromethyl group. This group can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 3-methyl-3-(trifluoromethyl)undec-1-ene, we compare it with structurally related fluorinated alkenes and branched hydrocarbons. Key compounds include:

Table 1: Structural and Physico-Chemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C)* Solubility* Key Applications
This compound C₁₁H₁₇F₃ 206 ~220–240 (est.) Low in water; soluble in organic solvents Polymer intermediates, agrochemical research
1-Trifluoromethyl-1-pentene C₆H₉F₃ 144 ~80–85 Moderate in ethanol Fluoropolymer synthesis
3,3-Difluoroundec-1-ene C₁₁H₂₀F₂ 190 ~200–210 Low in water Lubricant additives
Pyridalyl (for contrast) C₁₈H₁₃Cl₄F₃NO₂ 491.12 Decomposes >250 Insoluble in water Insecticide

Key Findings:

Fluorination Impact: The trifluoromethyl group in this compound enhances thermal stability compared to non-fluorinated analogs like 3-methylundec-1-ene. However, it exhibits lower reactivity in electrophilic additions than less fluorinated compounds (e.g., 3,3-difluoroundec-1-ene) due to electron-withdrawing effects of -CF₃ .

Branching vs. Linear Chains : Branching at the third carbon reduces crystallinity compared to linear fluorinated alkenes, making it more suitable for flexible polymer applications.

Contrast with Pyridalyl: Unlike Pyridalyl—a complex aryl ether with insecticidal properties—this compound lacks aromaticity or heteroatoms, limiting its bioactivity but favoring use in non-polar matrices .

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